

Application Note: DNA Staining of U937 Cells with Dye 937

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Compound of Interest

Compound Name: Dye 937

Cat. No.: B15556221

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Introduction

The U937 cell line, derived from a human histiocytic lymphoma, is a widely used in vitro model for studying monocyte and macrophage biology.[1][2][3] These non-adherent, round cells grow in suspension and can be induced to differentiate into mature macrophages, making them invaluable for research in immunology, oncology, and drug development.[1][2][4] Key areas of study involving U937 cells include cell signaling, differentiation, phagocytosis, and apoptosis.[2][3]

Dye 937 is a novel fluorescent nucleic acid stain designed for the quantitative analysis of DNA content in fixed and permeabilized cells. Its mechanism involves intercalating with double-stranded DNA, emitting a strong fluorescent signal directly proportional to the cell's DNA content. This characteristic makes **Dye 937** an excellent tool for cell cycle analysis by flow cytometry and for visualizing nuclear morphology via fluorescence microscopy.

Principle of DNA Staining with **Dye 937**

Dye 937 is a membrane-impermeant fluorochrome that specifically binds to DNA. For accurate cell cycle analysis, cells must first be fixed to preserve their cellular structure and then permeabilized to allow the dye to enter and stain the nucleus. Treatment with RNase A is crucial to eliminate any non-specific binding to double-stranded RNA, ensuring that the fluorescence intensity correlates directly with the DNA content. This stoichiometric binding allows for the clear distinction between different phases of the cell cycle (G0/G1, S, and G2/M) based on the measured fluorescence intensity.[5]

Quantitative Data and Specifications

The following tables provide essential quantitative data for the successful application of **Dye 937**.

Table 1: **Dye 937** Specifications (Hypothetical)

Property	Value
Excitation (Max)	535 nm
Emission (Max)	617 nm
Molecular Weight	~668.4 Da
Mechanism	DNA Intercalator
Applications	Cell Cycle Analysis, Nuclear Visualization
Instrument Compatibility	Flow Cytometers (e.g., equipped with a 488 nm or 532 nm laser), Fluorescence Microscopes (e.g., Rhodamine/Red filter)

Table 2: U937 Cell Culture and Harvest Parameters

Parameter	Recommendation
Growth Medium	RPMI-1640 + 10% FBS + 2 mM L-glutamine.[1][6]
Culture Conditions	37°C, 5% CO2 in a humidified incubator.[1][2]
Seeding Density	1 x 10 ⁵ cells/mL.[1][2]
Subculturing	Dilute cell suspension to seeding density every 2-3 days.
Doubling Time	Approximately 36 hours.[1][2]
Cell Harvest	Centrifuge at 200 x g for 5 minutes.[7][8]
Required Cell Number	1 x 10 ⁶ cells per sample for flow cytometry.[7][9]

Table 3: Staining Protocol Parameters for Flow Cytometry

Parameter	Concentration / Time
Fixation (70% Ethanol)	At least 2 hours at 4°C.[7][8]
RNase A Concentration	100 µg/mL.[5]
Dye 937 Staining Solution	50 µg/mL
Incubation Time	30 minutes at room temperature.[10]
Incubation Conditions	Protected from light.[8][9]

Detailed Experimental Protocols

Protocol 1: Cell Cycle Analysis of U937 Cells using Dye 937 and Flow Cytometry

This protocol details the steps for preparing, fixing, and staining U937 cells for cell cycle analysis.

Materials:

- U937 cells in suspension culture
- Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
- 70% Ethanol, ice-cold
- **Dye 937** Staining Solution (50 µg/mL **Dye 937**, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)
- Flow cytometry tubes (e.g., 12 x 75 mm polystyrene tubes)

Procedure:

- Cell Harvesting: Collect approximately 1×10^6 U937 cells from the culture flask. Centrifuge the cell suspension at 200 x g for 5 minutes.[\[7\]](#)[\[8\]](#)
- Washing: Aspirate the supernatant carefully. Resuspend the cell pellet in 1 mL of cold PBS.
- Fixation: While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol drop-wise to the tube. This prevents cell clumping.[\[10\]](#)
- Incubation for Fixation: Incubate the cells in ethanol for at least 2 hours at 4°C. For long-term storage, cells can be kept at -20°C for several weeks.[\[7\]](#)[\[10\]](#)
- Rehydration: Centrifuge the fixed cells at 200 x g for 10 minutes. Decant the ethanol and resuspend the pellet in 3 mL of cold PBS.
- Staining: Centrifuge again at 200 x g for 10 minutes, discard the supernatant, and resuspend the cell pellet in 500 µL of **Dye 937** Staining Solution.
- Incubation for Staining: Incubate the tubes for 30 minutes at room temperature, protected from light.[\[10\]](#)
- Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA fluorescence channel to properly resolve the G0/G1 and G2/M peaks.[\[5\]](#)

Protocol 2: Visualization of Nuclear Morphology in U937 Cells

This protocol is for staining U937 cells to observe nuclear morphology, which is useful for identifying apoptotic cells.

Materials:

- U937 cells
- PBS
- 4% Paraformaldehyde (PFA) in PBS
- **Dye 937** Staining Solution (as above)
- Microscope slides and coverslips
- Mounting medium

Procedure:

- Cell Preparation: Harvest 0.5×10^6 cells by centrifugation (200 x g, 5 min).
- Fixation: Resuspend cells in 1 mL of 4% PFA and incubate for 15 minutes at room temperature.
- Washing: Centrifuge cells, discard the PFA, and wash twice with 1 mL of PBS.
- Staining: Resuspend the cell pellet in 200 μ L of **Dye 937** Staining Solution. Incubate for 20 minutes at room temperature, protected from light.
- Mounting: Centrifuge the stained cells, remove the supernatant, and resuspend the pellet in a small volume (20-30 μ L) of PBS.
- Visualization: Pipette 10 μ L of the cell suspension onto a microscope slide, place a coverslip over it, and seal. Examine under a fluorescence microscope using a red filter set.

Visualizations and Diagrams

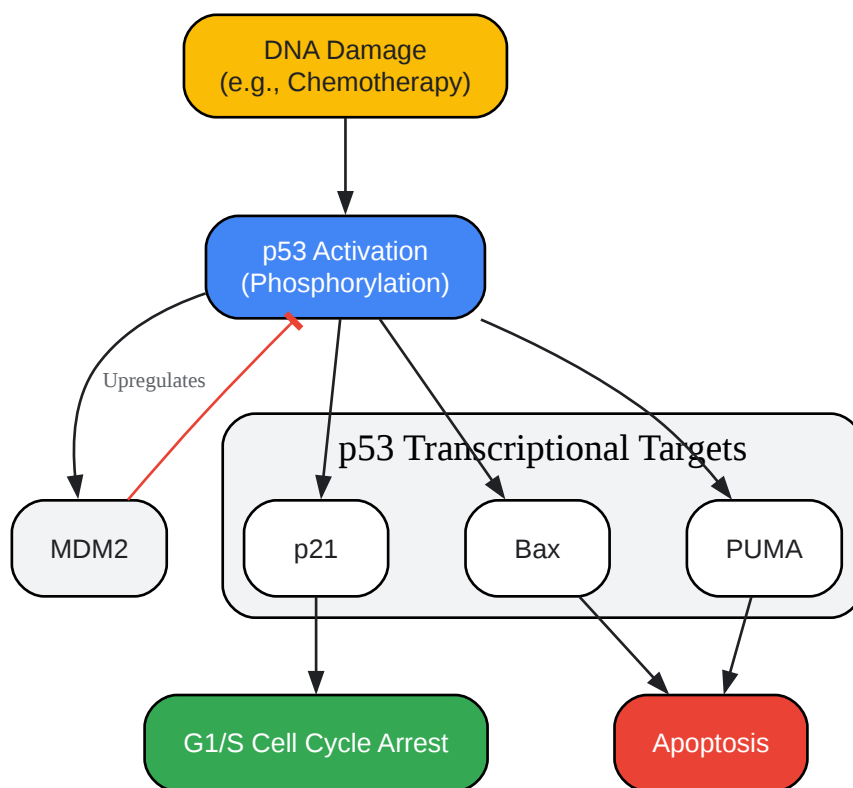
Workflow for Cell Cycle Analysis



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Caption: Experimental workflow for U937 cell cycle analysis using **Dye 937**.

p53-Mediated Apoptosis Pathway



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